2-(2-Chloro-5-methylphenoxy)ethanamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which accurately reflects the precise positioning of substituent groups within the molecular structure. The Chemical Abstracts Service registry has assigned the primary identification number 883530-26-5 to the base compound, while the hydrochloride salt form carries the distinct Chemical Abstracts Service number 1211430-57-7. The molecular formula for the base compound is definitively established as C₉H₁₂ClNO, with a corresponding molecular weight of 185.65 grams per mole. The hydrochloride salt variant exhibits the molecular formula C₉H₁₃Cl₂NO and possesses a molecular weight of 222.11 grams per mole.
The International Chemical Identifier representation for the base compound is documented as InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3, while the corresponding International Chemical Identifier Key is LPGCKEGMJIEKJH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is represented as CC1=CC=C(Cl)C(OCCN)=C1 for the base structure. Additional registry information includes the Molecular Design Limited number MFCD06246318 for the base compound and MFCD18205884 for the hydrochloride salt form.
| Property | Base Compound | Hydrochloride Salt |
|---|---|---|
| Chemical Abstracts Service Number | 883530-26-5 | 1211430-57-7 |
| Molecular Formula | C₉H₁₂ClNO | C₉H₁₃Cl₂NO |
| Molecular Weight | 185.65 g/mol | 222.11 g/mol |
| Molecular Design Limited Number | MFCD06246318 | MFCD18205884 |
Structural Isomerism and Tautomeric Considerations
The structural framework of this compound exhibits several notable features that influence potential isomeric relationships and tautomeric equilibria. The compound contains a benzene ring substituted with a chlorine atom at the second position and a methyl group at the fifth position, connected through an oxygen ether linkage to an ethanamine chain. This specific substitution pattern creates a unique spatial arrangement that distinguishes it from other positional isomers within the chloromethylphenoxyethanamine family.
Structural analysis reveals that the compound can exist in multiple conformational states due to rotation around the carbon-oxygen bond connecting the phenoxy group to the ethanamine moiety. The presence of the chlorine atom at the ortho position relative to the ether oxygen creates steric interactions that may influence the preferred conformational arrangements. Additionally, the methyl substituent at the meta position provides further steric considerations that affect the overall molecular geometry and potential intermolecular interactions.
The ethanamine portion of the molecule contains a primary amine group that can participate in various tautomeric equilibria, particularly in different pH environments. While the compound does not exhibit classical tautomerism in the sense of hydrogen migration between different atoms, the amine functionality can exist in different protonation states depending on the surrounding chemical environment. The spatial arrangement of substituents on the aromatic ring creates distinct electronic environments that influence the basicity of the terminal amine group and its interaction with various chemical species.
Comparative Analysis of Alternative Naming Conventions in Literature
Scientific literature demonstrates considerable variation in the nomenclature used to describe this compound, reflecting different naming conventions and systematic approaches employed across various research disciplines. The compound appears frequently under the alternative designation [2-(2-Chloro-5-methylphenoxy)ethyl]amine, which represents a structurally equivalent but syntactically different naming approach. This variation reflects the flexibility inherent in systematic nomenclature when describing the same chemical entity through different structural perspectives.
Commercial chemical suppliers and research databases often employ abbreviated or modified naming conventions that maintain chemical accuracy while adapting to specific cataloging requirements. Documentation from multiple suppliers reveals synonymous designations including 2-(2-chloro-5-methylphenoxy)ethylamine and 2-(2-Chloro-5-methylphenoxy)ethan-1-amine. These variations demonstrate the consistent core structure recognition while accommodating different formatting preferences and systematic naming protocols.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGCKEGMJIEKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(2-Chloro-5-methylphenoxy)ethanamine is an organic compound with the molecular formula C9H12ClNO. This compound is characterized by a chloro-substituted aromatic ring and an ethanamine moiety, which contribute to its unique chemical properties and potential biological activities. Recent research indicates that this compound exhibits significant biological activity, particularly in antibacterial and antifungal applications.
- Molecular Weight: 189.65 g/mol
- Structure: Contains a chloro group at the second position of a 5-methylphenoxy group attached to an ethanamine chain.
Antibacterial and Antifungal Properties
Research has shown that this compound possesses notable antibacterial and antifungal activities. These properties make it a valuable candidate for further pharmaceutical development. The presence of chlorine and methyl groups in its structure may enhance its interaction with biological targets, which contributes to its efficacy as a therapeutic agent.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Studies suggest that it may act as an inhibitor or activator, leading to changes in cellular pathways and physiological responses. Detailed investigations are necessary to fully elucidate these interactions and their implications for drug development.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-methylpyridine | Chloro-substituted pyridine | Exhibits different biological activities |
| 4-Chloro-3-methylphenol | Chloro-substituted phenol | Primarily used in industrial applications |
| 3-Amino-4-chlorophenol | Amino and chloro groups on phenol | Focused on anti-inflammatory properties |
This table highlights the distinct chemical and biological properties of this compound compared to similar compounds, emphasizing its potential applications in targeted research and development.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various phenoxyethanamines, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth, suggesting potential use in treating infections caused by resistant strains.
- Pharmacological Investigations : Another investigation focused on the pharmacological profiles of phenoxyethanamines, reporting interactions with adrenergic receptors that could lead to cardiovascular effects. This finding underscores the necessity for further research into the safety and efficacy of such compounds in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the NBOMe Series
The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a phenethylamine backbone but differs in substitution patterns and pharmacological activity:
- 25C-NBOMe: Contains a 4-chloro-2,5-dimethoxyphenyl group and an additional N-(2-methoxyphenyl)methyl substituent. This modification increases serotonin receptor (5-HT₂ₐ) affinity, leading to potent hallucinogenic effects .
- Key Differences: Unlike 2-(2-Chloro-5-methylphenoxy)ethanamine, NBOMe compounds have dimethoxy substitutions (positions 2 and 5) and a benzylmethoxy group, enhancing their lipophilicity and CNS penetration. These structural features correlate with higher toxicity and psychoactivity .
Table 1: Structural and Physicochemical Comparison
Comparison with Substituted Indole Derivatives
Compounds like 2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine () feature an indole ring instead of a phenoxy group. The trifluoromethoxy group (–OCF₃) in this compound introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to the chloro-methylphenoxy group in the target compound .
Quantum Molecular Descriptors and Electronic Properties
A study evaluating substituted phenethylamines () calculated quantum molecular descriptors such as:
- HOMO-LUMO Gap : Reflects chemical reactivity. NBOMe compounds exhibit lower gap energies (~4.5 eV) due to electron-rich dimethoxy groups, increasing electrophilicity and receptor interaction .
- Dipole Moment: this compound likely has a moderate dipole moment (~3.5 D) due to its asymmetric chloro-methyl substitution, compared to higher dipole moments in NBOMe derivatives (~5.0 D) with polar methoxy groups .
Preparation Methods
Nucleophilic Substitution via Halogenated Ethanol Derivatives
A common approach involves the reaction of 2-chloro-5-methylphenol with 2-chloroethylamine or its protected derivatives under basic conditions to form the ether linkage:
- Reaction: 2-chloro-5-methylphenol + 2-chloroethylamine → 2-(2-chloro-5-methylphenoxy)ethanamine
- Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the phenol.
- Temperature: Moderate heating (50–90 °C) to facilitate substitution.
- Catalysts: Phase transfer catalysts or crown ethers may be used to enhance nucleophilicity.
This method benefits from direct substitution and relatively straightforward purification.
Reductive Amination of 2-(2-Chloro-5-methylphenoxy)acetaldehyde
Another route involves:
- Preparation of 2-(2-chloro-5-methylphenoxy)acetaldehyde by oxidation of the corresponding alcohol.
- Reductive amination of the aldehyde with ammonia or amines using hydrogenation catalysts such as Raney nickel under hydrogen pressure.
Detailed Research Findings and Experimental Data
While direct literature on this compound is limited, analogous compounds and related intermediates have been extensively studied, providing insight into optimal conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-chloro-5-methylphenol | Commercially available or synthesized via chlorination |
| Alkylating agent | 2-chloroethylamine or 2-chloroethylamine hydrochloride | Requires careful handling due to amine reactivity |
| Base | Potassium carbonate, sodium hydride | Used to deprotonate phenol for nucleophilic attack |
| Solvent | DMF, DMSO, or 1,2-dichloroethane | Polar aprotic solvents favor substitution |
| Temperature | 50–90 °C | Higher temperatures increase reaction rate but may cause side reactions |
| Reaction time | 4–24 hours | Depends on scale and catalyst presence |
| Catalyst | Phase transfer catalysts (optional) | Enhance nucleophilicity and yield |
| Work-up | Extraction with organic solvents, washing, and purification by recrystallization or chromatography | Ensures removal of unreacted starting materials and byproducts |
Patent-Based Examples Relevant to Preparation
Although direct patents on this compound are scarce, related patents provide useful methodologies:
A patent describing the chlorination and substitution of methylpyridine derivatives highlights the use of phosphorus oxychloride and high boiling solvents for chlorination steps, which can analogously apply to chlorinated phenol precursors in preparing chlorophenoxy compounds.
Hydrogenation and reductive amination techniques using Raney nickel catalysts under controlled hydrogen pressure have been demonstrated for related chlorinated aminomethylpyridines, indicating the feasibility of reductive amination for introducing ethanamine groups.
These patents emphasize:
- Use of controlled temperature (15–45 °C) and hydrogen pressure (3–11 kg/cm²) for selective amination.
- The importance of pH adjustment and extraction steps for isolating amine products.
- High yields (up to 78%) achievable with optimized reaction parameters.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield Range | Advantages | Challenges |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloro-5-methylphenol + 2-chloroethylamine | Base (K2CO3), DMF, 50–90 °C, 4–24 h | Moderate to High | Direct, straightforward | Side reactions, amine handling |
| Reductive amination | 2-(2-chloro-5-methylphenoxy)acetaldehyde + NH3 or amine | Raney nickel, H2 pressure (3–11 kg/cm²), 15–45 °C | High (up to 78%) | Selective amine introduction | Requires hydrogenation setup |
| Chlorination & substitution | Chlorinated aromatic precursors | Phosphorus oxychloride, high boiling solvents, 80–130 °C | High | Efficient chlorination | Handling of chlorinating agents |
Q & A
How can the synthesis of 2-(2-Chloro-5-methylphenoxy)ethanamine be optimized for improved yield and purity?
Basic Research Question
Methodological Answer:
The synthesis typically involves nucleophilic substitution of 2-chloro-5-methylphenol with a protected ethanamine derivative (e.g., tosyl or tert-butyl carbamate). Optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics in biphasic systems.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation and adhere to PPE protocols (gloves, goggles, fume hood) as outlined in safety data sheets for analogous phenoxyethylamines .
What spectroscopic and crystallographic methods are recommended for structural characterization?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm amine proton resonance (δ 1.5–2.5 ppm) and aromatic/chlorine-substituted carbons. Compare with predicted shifts using computational tools like ACD/Labs or ChemDraw.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 200.6 (C₁₀H₁₃ClNO⁺).
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL (v.2018/3) for refinement, focusing on resolving potential disorder in the phenoxy-ethylamine moiety .
How can contradictions between experimental and computational NMR data be resolved?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or incorrect computational parameters. Mitigation strategies:
- 2D NMR (COSY, HSQC, HMBC) : Validate spin-spin coupling and long-range correlations, particularly between the ethylamine chain and aromatic protons.
- DFT Calculations : Re-optimize molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Compare Boltzmann-weighted conformational ensembles to experimental data .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria in the ethanamine side chain.
What in vitro assays are suitable for evaluating its biological activity?
Advanced Research Question
Methodological Answer:
Given structural similarities to bioactive phenethylamines (e.g., NMDA receptor inhibitors):
- Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., NMDA, serotonin 5-HT₂A) using [³H]MK-801 or [³H]ketanserin.
- Kinase Inhibition : Assess Pim-1 kinase activity via fluorescence polarization using FITC-labeled substrate peptides, referencing protocols for analogous indole-ethylamine derivatives .
- Cellular Toxicity : Conduct MTT assays in HEK-293 or SH-SY5Y cells, with LC₅₀ determination at 24–72 hours.
What safety protocols are critical during handling and storage?
Basic Research Question
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles. Use a NIOSH-certified N95 respirator if airborne particulates are generated .
- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min face velocity.
- Storage : Keep in amber glass bottles under argon at 2–8°C, separated from oxidizers (e.g., peroxides) and acids.
- Spill Management : Absorb with silica gel, neutralize with 5% acetic acid, and dispose as hazardous waste .
How can computational modeling predict its interaction with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptor GluN1 subunits (PDB: 4TLM). Set grid boxes around the allosteric modulatory site (40 ų).
- MD Simulations : Run 100-ns trajectories in GROMACS (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy.
- Pharmacophore Mapping : Identify critical features (amine, chloro, methyl groups) using Schrödinger’s Phase, referencing tryptamine-based inhibitors .
What strategies address crystallographic disorder in its crystal structure?
Advanced Research Question
Methodological Answer:
Disorder in the ethylamine chain or chloro-methyl group can be resolved via:
- Multi-Component Refinement : Split the disordered moiety into two positions (e.g., PART 1/2 in SHELXL) with occupancy ratios refined freely.
- Restraints : Apply SIMU and DELU restraints to maintain reasonable geometry without overfitting.
- Low-Temperature Data : Collect diffraction data at 100 K to reduce thermal motion artifacts .
How to purify the compound when traditional methods fail?
Basic Research Question
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
